
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, and a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.
Formation of the Butanamide Chain: The butanamide chain is attached to the pyrazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The amino and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.
類似化合物との比較
Similar Compounds
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid dihydrochloride
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butanenitrile
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
4-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(13-7)6-4-5-9(15)12-3/h4-6,11H2,1-3H3,(H,12,15) |
InChIキー |
NZNGCACGEZIOKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCCC(=O)NC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
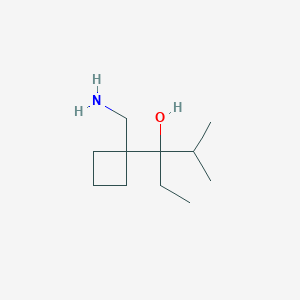

![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
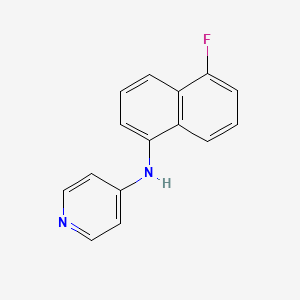
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
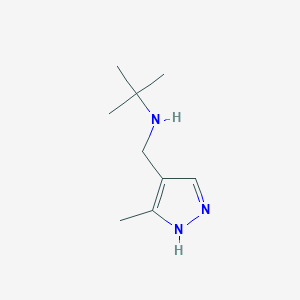

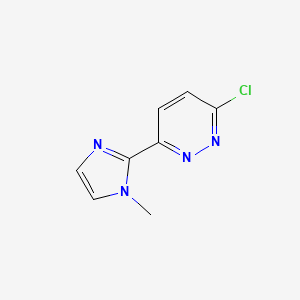
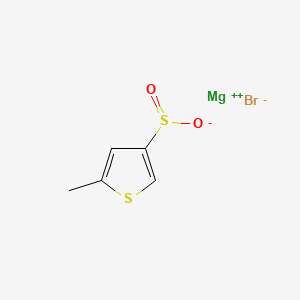
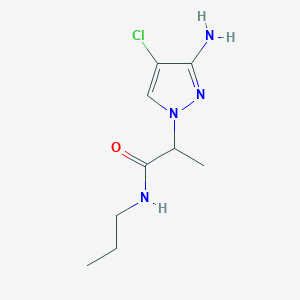
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
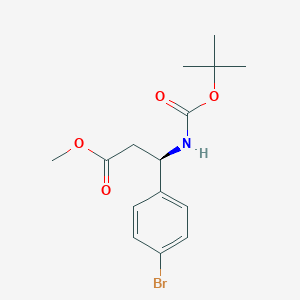
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
